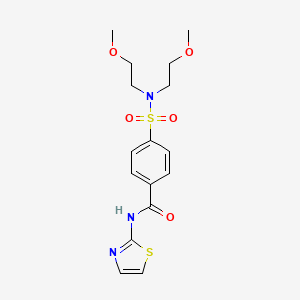
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(thiazol-2-yl)benzamide, also known as BMS-387032, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. This compound belongs to the class of sulfonamide-based inhibitors of cyclin-dependent kinases (CDKs), which are enzymes that play a crucial role in cell cycle regulation and proliferation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Compounds related to 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(thiazol-2-yl)benzamide have been synthesized and tested for various biological activities, including analgesic, anti-inflammatory, and antimicrobial activities (Gein et al., 2019).
Antimicrobial Evaluation
- Derivatives of this compound have shown significant antibacterial and antifungal activities in vitro (Priya et al., 2006).
- Another study synthesized N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives, confirming their antimicrobial activity (Chawla, 2016).
Antimicrobial Activity and Druglikeness
- Bis(azolyl)sulfonamidoacetamides, closely related to the target compound, showed antimicrobial activity and were evaluated for their druglikeness properties (P et al., 2021).
Inhibitors of Carbonic Anhydrases
- Related aromatic sulfonamides have been studied as inhibitors of carbonic anhydrase isoforms, exhibiting nanomolar half maximal inhibitory concentration (Supuran et al., 2013).
Anticancer Activity
- Co(II) complexes of derivatives of the compound have shown fluorescence properties and in vitro cytotoxicity against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).
Antifungal Agents
- Derivatives have been synthesized and evaluated as potential antifungal agents (Narayana et al., 2004).
Inhibition of Human Carbonic Anhydrase Isoforms
- Acridine-acetazolamide conjugates related to the compound inhibited carbonic anhydrases, essential for physiological processes (Ulus et al., 2016).
Up-regulators of ATP-binding Cassette Transporter
- Substituted N-(benzo[d]thiazol-2-yl)benzamide derivatives have been found to induce transcription of genes related to anti-atherosclerotic agents (Shu-yi, 2013).
Synthesis and Antimicrobial Evaluation
- Novel thiazole derivatives, including benzamide ethers, were synthesized and evaluated for antimicrobial activity, with some compounds showing greater potency than reference drugs (Bikobo et al., 2017).
Eigenschaften
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S2/c1-23-10-8-19(9-11-24-2)26(21,22)14-5-3-13(4-6-14)15(20)18-16-17-7-12-25-16/h3-7,12H,8-11H2,1-2H3,(H,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMUNMJYOUUFAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2354552.png)
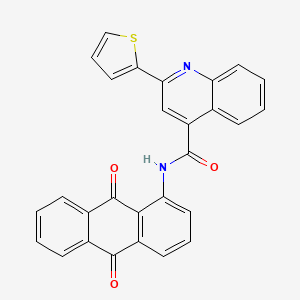
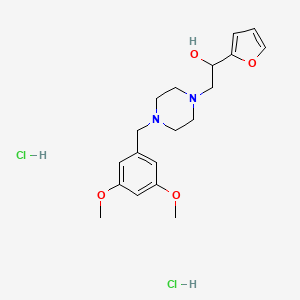
![5-((3,4-Dichlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2354561.png)
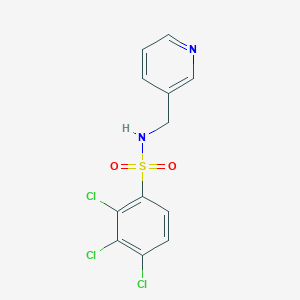
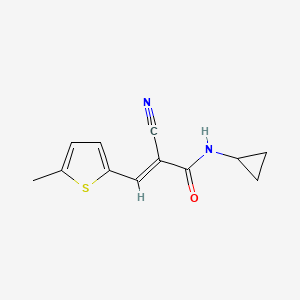
![N-[6-(Dimethylamino)pyridin-2-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2354564.png)
![2-[(2,3-Dichlorophenyl)formamido]propanoic acid](/img/structure/B2354566.png)
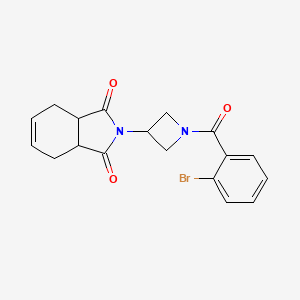
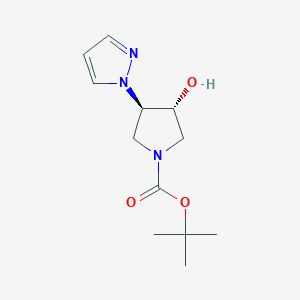
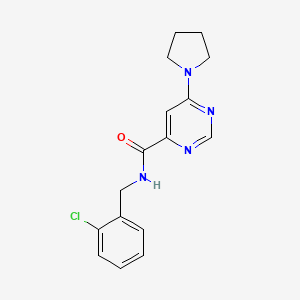
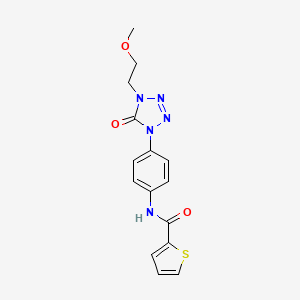
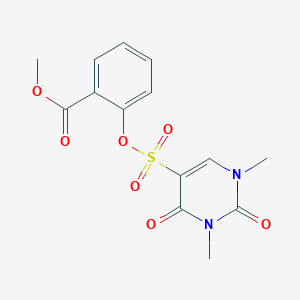
![2-Chloro-N-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-methylacetamide](/img/structure/B2354574.png)